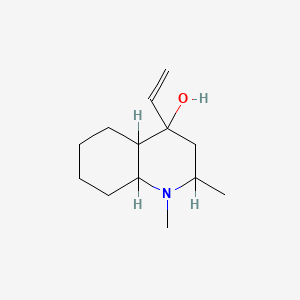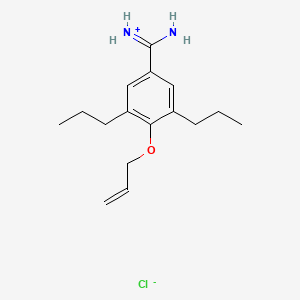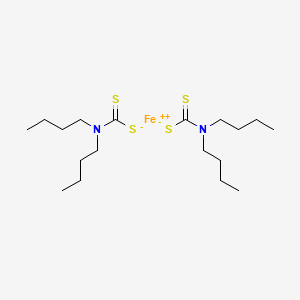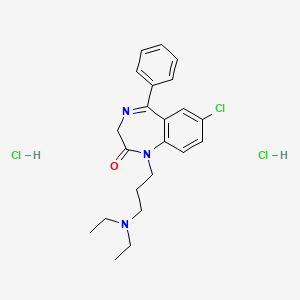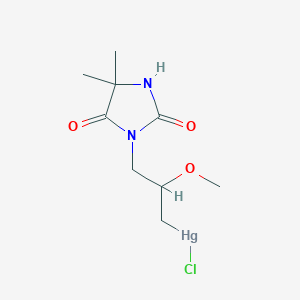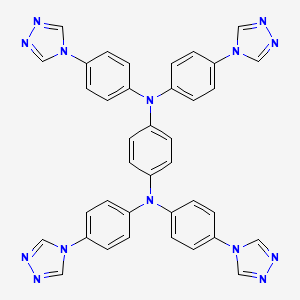
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine: is a complex organic compound with the molecular formula C38H28N14 and a molecular weight of 680.72 g/mol . This compound is characterized by the presence of multiple triazole rings attached to a benzene-1,4-diamine core, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with 4-(4H-1,2,4-triazol-4-yl)phenyl derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions . The use of automated systems ensures consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The triazole rings can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN3).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Medicine: Explored for its antitumor activities and potential use in drug delivery systems.
Industry: Utilized in the development of luminescent materials for sensors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- N,N,N’,N’-Tetrakis(4-dibutylaminophenyl)-1,4-benzenediamine
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine is unique due to the presence of multiple triazole rings, which enhance its coordination ability and make it suitable for forming complex structures with metals . This property distinguishes it from other similar compounds that may lack such extensive coordination capabilities .
Propiedades
Fórmula molecular |
C38H28N14 |
|---|---|
Peso molecular |
680.7 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetrakis[4-(1,2,4-triazol-4-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C38H28N14/c1-9-33(10-2-29(1)47-21-39-40-22-47)51(34-11-3-30(4-12-34)48-23-41-42-24-48)37-17-19-38(20-18-37)52(35-13-5-31(6-14-35)49-25-43-44-26-49)36-15-7-32(8-16-36)50-27-45-46-28-50/h1-28H |
Clave InChI |
JSCSCZYWVFNNPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N7C=NN=C7)C8=CC=C(C=C8)N9C=NN=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



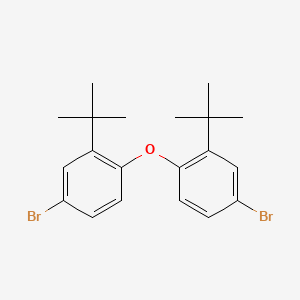
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

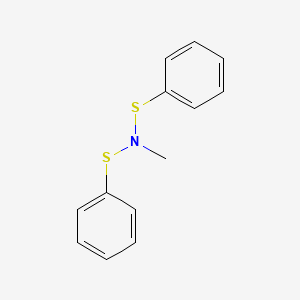
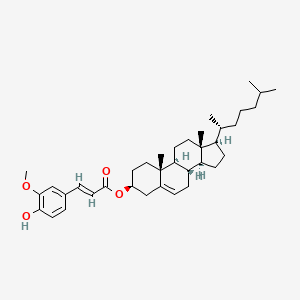

![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
